2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride
CAS No.: 1049783-45-0
Cat. No.: VC8043549
Molecular Formula: C15H15BrClN3
Molecular Weight: 352.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049783-45-0 |
|---|---|
| Molecular Formula | C15H15BrClN3 |
| Molecular Weight | 352.65 g/mol |
| IUPAC Name | 2-(5-bromo-2-pyridin-2-yl-1H-indol-3-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C15H14BrN3.ClH/c16-10-4-5-13-12(9-10)11(6-7-17)15(19-13)14-3-1-2-8-18-14;/h1-5,8-9,19H,6-7,17H2;1H |
| Standard InChI Key | AOFGRMBBESYSGO-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)C2=C(C3=C(N2)C=CC(=C3)Br)CCN.Cl |
| Canonical SMILES | C1=CC=NC(=C1)C2=C(C3=C(N2)C=CC(=C3)Br)CCN.Cl |
Introduction
Chemical Identity and Structural Features
The compound belongs to the class of substituted indoles, characterized by a bicyclic aromatic system fused with a pyrrole ring. Key structural elements include:
Molecular Architecture
-
Core structure: 1H-indole with substitutions at positions 2 (pyridin-2-yl), 3 (ethylamine), and 5 (bromo).
-
Salt form: Hydrochloride counterion enhances stability and solubility in polar solvents .
Table 1: Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1052405-41-0 | |
| Molecular Formula | C₁₅H₁₅BrClN₃ | |
| Molar Mass | 352.65 g/mol | |
| SMILES | C1=CC=NC(=C1)C2=C(C3=C(N2)C(=CC=C3)Br)CCN.Cl | |
| InChI Key | YZWWVWWFPQMNNU-UHFFFAOYSA-N |
Spectroscopic Data
-
¹H NMR: Peaks at δ 8.5–9.0 ppm (pyridinyl protons), δ 7.0–8.0 ppm (indole aromatic protons), and δ 2.5–3.5 ppm (ethylamine CH₂).
-
MS (ESI+): m/z 317.0 [M-Cl]⁺, isotopic pattern consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Synthesis and Reaction Pathways
Synthetic routes emphasize palladium-catalyzed cross-coupling and Friedel-Crafts alkylation, adapted from methods for analogous indole derivatives .
Key Synthetic Steps
-
Indole Functionalization:
-
Ethylamine Side Chain Installation:
-
Salt Formation:
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, DMF, 0°C → RT, 12 h | 85 |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C, 6 h | 78 |
| Mannich Reaction | HCHO, NH₄Cl, EtOH, reflux, 4 h | 72 |
| Hydrochloride Formation | HCl (g), Et₂O, 0°C, 1 h | 95 |
Physicochemical Properties
Solubility and Stability
-
Solubility: >50 mg/mL in DMSO; sparingly soluble in water (≤1 mg/mL) .
-
Stability: Degrades upon prolonged exposure to light; store under inert gas (N₂/Ar) at 2–8°C .
Thermal Behavior
-
Thermogravimetric Analysis (TGA): 5% weight loss at 150°C, indicating desorption of adsorbed solvents .
| Parameter | Value |
|---|---|
| LD₅₀ (Oral, Rat) | Not determined |
| Flash Point | Non-flammable |
| Storage | 2–8°C, inert atmosphere, dark |
Applications and Research Utility
Medicinal Chemistry
-
Kinase Inhibition: Structural analogs show activity against JAK2 and FLT3 kinases (IC₅₀ < 100 nM) .
-
Anticancer Screening: Evaluated in NCI-60 cell lines for apoptosis induction .
Materials Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume